3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide
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Overview
Description
3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide is a complex organic compound that features a chromene core structure Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide typically involves multiple steps, including the formation of the chromene core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the chromene core or other parts of the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies of enzyme inhibition or receptor binding due to its potential bioactivity.
Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where chromene derivatives have shown efficacy.
Industry: It might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The chromene core can interact with various biological molecules, potentially inhibiting or activating specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives and molecules containing the pyrrolidinone moiety. Examples include:
- N-[(5-methylisoxazol-3-yl)carbonyl]alanyl-l-valyl-n~1~-((1r,2z)-4-(benzyloxy)-4-oxo-1-{[(3r)-2-oxopyrrolidin-3-yl]methyl}but-2-enyl)-l-leucinamide
- 5-chloro-N-({(5S)-2-oxo-3-[(2S)-2-oxopyrrolidin-1-yl]propyl}-2-phenyl-4H-chromene-8-carboxamide
Uniqueness
What sets 3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide apart is its specific combination of functional groups and the potential for diverse biological activities. The presence of both the chromene core and the pyrrolidinone moiety provides a unique scaffold for drug discovery and other applications.
Biological Activity
3-Methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-4H-chromene-8-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromene core, a carboxamide functional group, and a pyrrolidine moiety, which contribute to its diverse chemical reactivity and biological interactions. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N2O4, with a molecular weight of approximately 404.5 g/mol. The structure includes carbonyl groups that are crucial for its biological activity, as they can participate in nucleophilic addition reactions and interact with various biological targets .
Preliminary studies indicate that this compound exhibits significant biological activity, particularly as an inhibitor of specific protein kinases involved in cancer signaling pathways. The presence of the oxopyrrolidine moiety suggests enhanced interactions with biological targets, potentially modulating enzymatic activities critical for disease progression .
Interaction with Protein Kinases
Research has shown that this compound can effectively bind to various protein targets associated with cancer. This binding may inhibit kinase activity, leading to reduced tumor cell proliferation and migration .
Cytotoxicity Assays
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance, it has demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, inhibiting their motility and actin reorganization induced by tumor necrosis factor-alpha (TNFα) .
Table 1: Cytotoxicity Results Against Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10.5 | Inhibition of TNFα-induced motility |
HT-29 | 15.0 | Modulation of kinase signaling pathways |
TK-10 | 12.0 | Induction of apoptosis |
Case Studies
- Inhibition of Tumor Growth : A study involving xenograft models showed that treatment with this compound led to a significant reduction in tumor size compared to controls, indicating its potential as an antitumor agent.
- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and its protein targets. These studies suggest that the carbonyl groups play a crucial role in stabilizing the interactions through hydrogen bonding and hydrophobic contacts .
Potential Applications
Given its promising biological activity, 3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yu)propyl]-2-phenyl-4H-chromene-8-carboxamide may have potential applications in:
Therapeutic Areas:
- Cancer Treatment : As a targeted therapy for specific types of cancer by inhibiting key signaling pathways.
- Inflammatory Diseases : Modulating inflammatory responses through kinase inhibition.
Properties
Molecular Formula |
C24H24N2O4 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C24H24N2O4/c1-16-21(28)18-10-5-11-19(23(18)30-22(16)17-8-3-2-4-9-17)24(29)25-13-7-15-26-14-6-12-20(26)27/h2-5,8-11H,6-7,12-15H2,1H3,(H,25,29) |
InChI Key |
JXVRCUOBIYSINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCCCN3CCCC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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